
Aziridine, 2-(phenoxymethyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenoxymethyl)-1-phenylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a phenoxymethyl group and a phenyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(phenoxymethyl)-1-phenylaziridine can be achieved through several methods. One common approach involves the reaction of phenylmethylamine with phenyl glycidyl ether under basic conditions. The reaction typically proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired aziridine.
Industrial Production Methods: Industrial production of 2-(phenoxymethyl)-1-phenylaziridine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenoxymethyl)-1-phenylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction of the aziridine ring can yield amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or thiols in the presence of a base.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted amines, ethers, and thioethers from nucleophilic substitution.
- Oxaziridines or other oxidized derivatives from oxidation.
- Amines or other reduced products from reduction.
Wissenschaftliche Forschungsanwendungen
2-(Phenoxymethyl)-1-phenylaziridine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its high reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the reactivity of aziridines with biological nucleophiles, providing insights into enzyme mechanisms and protein interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals, where its reactivity can be harnessed for the synthesis of target compounds.
Wirkmechanismus
The mechanism of action of 2-(phenoxymethyl)-1-phenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound susceptible to nucleophilic attack, leading to ring opening and the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or interaction with biological nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1-Phenylaziridine: Lacks the phenoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.
2-(Phenoxymethyl)aziridine: Lacks the phenyl group, which may affect its reactivity and applications.
Phenyl glycidyl ether: An epoxide that can be used as a precursor in the synthesis of 2-(phenoxymethyl)-1-phenylaziridine.
Uniqueness: 2-(Phenoxymethyl)-1-phenylaziridine is unique due to the presence of both phenoxymethyl and phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and its applications in research and industry.
Eigenschaften
CAS-Nummer |
88235-18-1 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-(phenoxymethyl)-1-phenylaziridine |
InChI |
InChI=1S/C15H15NO/c1-3-7-13(8-4-1)16-11-14(16)12-17-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI-Schlüssel |
KQOFUQLSLINAEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1C2=CC=CC=C2)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


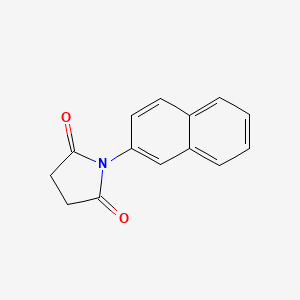


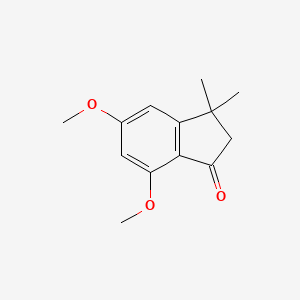
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)
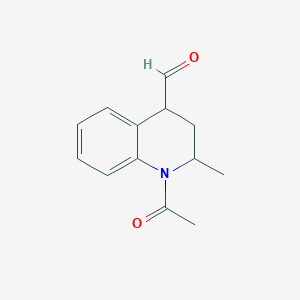
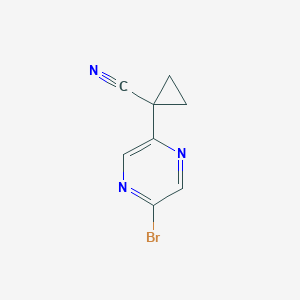


![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)
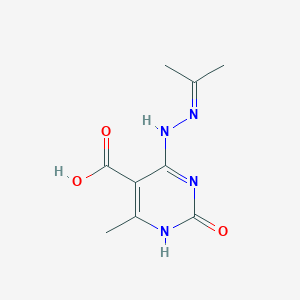

![1-(tert-Butyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B11884925.png)

